![molecular formula C19H26N2O2 B12614772 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol CAS No. 918298-20-1](/img/structure/B12614772.png)
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol is an organic compound characterized by its complex structure, which includes both phenolic and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with an amine derivative, followed by further reactions to introduce the pentylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amine groups can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol hydrochloride
- This compound acetate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
918298-20-1 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-[[5-[(3-hydroxyphenyl)methylamino]pentylamino]methyl]phenol |
InChI |
InChI=1S/C19H26N2O2/c22-18-8-4-6-16(12-18)14-20-10-2-1-3-11-21-15-17-7-5-9-19(23)13-17/h4-9,12-13,20-23H,1-3,10-11,14-15H2 |
InChI-Schlüssel |
DNLSUKICEAGEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNCCCCCNCC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


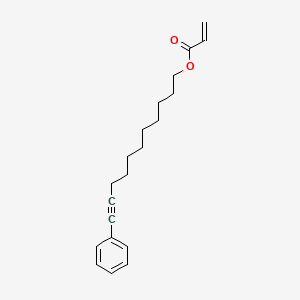
![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
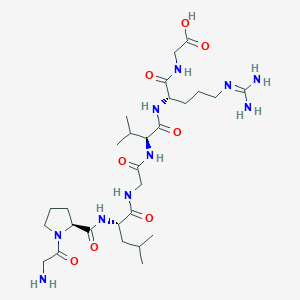
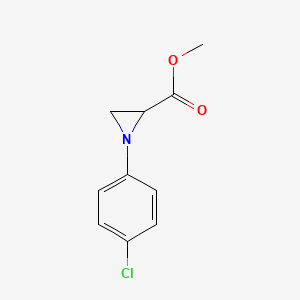
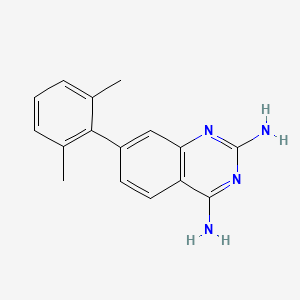
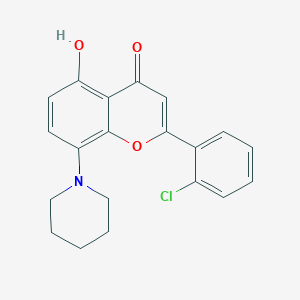


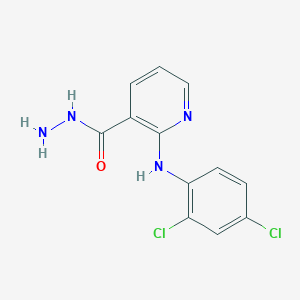
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
